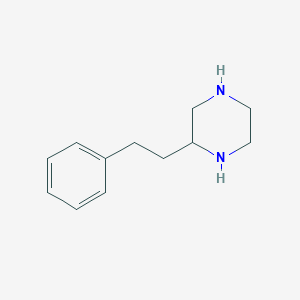

2-Phenethylpiperazine

Overview

Description

2-Phenethylpiperazine is a structural motif that appears in a variety of chemical compounds, which are often studied for their potential pharmacological properties. The phenethylpiperazine moiety is a common feature in molecules designed for their interaction with biological targets, such as the serotonin 5-HT(2A) receptor. Compounds containing this structure have been investigated for their potential use in treating conditions like insomnia due to their receptor binding affinity and selectivity .

Synthesis Analysis

The synthesis of piperazine derivatives can be achieved through various methods. One approach involves the intramolecular reductive coupling of diimines, which yields diarylpiperazines with high diastereoselectivity. This method has been shown to produce 2,3-diarylpiperazines in good yields and with excellent enantiomeric excess after resolution . Another synthetic strategy reported is the solid-phase synthesis of 1,4,5-substituted-2-oxopiperazines, which leads to diastereomerically pure products . Additionally, the synthesis of spirocyclic 2,6-dioxopiperazine derivatives from amino acid-derived alpha-amino nitriles has been described, showcasing the versatility of piperazine synthesis methods .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be quite diverse. For instance, the crystal structure of trans-2,5-dimethylpiperazine has been determined, revealing a centrosymmetric molecule with a chair conformation and equatorial methyl groups . In another study, the crystal structure of a novel organic-inorganic hybrid material, trans-2,5-dimethylpiperazine-1,4-diium pentachlorobismuthate(III), was elucidated, showing a three-dimensional network formed by complex hydrogen bonding interactions . These studies highlight the importance of molecular structure in understanding the properties and potential applications of piperazine derivatives.

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions, which are often utilized to further modify their structure for specific applications. For example, the diastereoselective catalytic activity of double dihydromethylpiperazinediium metallic sulfates in the nitroaldol (Henry) reaction has been explored, demonstrating the ability to regulate diastereoselectivity in the synthesis of organic compounds . The reactivity of piperazine derivatives can be tailored to achieve desired outcomes in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The crystal and molecular structure of 1,4-bis(chloroacetyl)-trans-2,5-dimethylpiperazine, for example, provides insights into the conformation of the piperazine ring, which is relevant for the design of polymeric materials . The antioxidant activity of certain piperazine derivatives has also been investigated, revealing significant free radical scavenging abilities . These properties are crucial for the potential therapeutic use of piperazine-containing compounds.

Scientific Research Applications

Bioactive Diversity and Medicinal Applications

2-Phenethylpiperazine is a member of the diketopiperazines (DKPs) family, cyclic dipeptides known for their bioactive diversity and potential in drug discovery. The rigid structure, chiral nature, and varied side chains of DKPs contribute to their medicinal applications, including anti-tumor, neuroprotective, immune and metabolic regulatory, anti-inflammatory effects, antibiotic activity, inhibition of plasminogen activator and T-cell mediated immunity, and insecticidal activity, among others (Wang et al., 2013).

Trends in Research and Scientometric Analysis

A scientometric review focusing on 2,4-D herbicide, a relative compound, highlighted the rapid advancement in toxicology and mutagenicity research, revealing global trends and gaps in studies. The review, utilizing the Web of Science database, provides insights into the specific characteristics of 2,4-D toxicity and mutagenicity, indicating an evolving field with a strong focus on molecular biology, especially gene expression, and assessment of exposure in human or other vertebrate bioindicators (Zuanazzi et al., 2020).

Phenylpiperazine Derivatives in Medicinal Chemistry

The N-phenylpiperazine subunit, a versatile scaffold in medicinal chemistry, has led to the development of derivatives that have reached late-stage clinical trials, particularly for CNS disorders. Although historically viewed as a "CNS structure," N-phenylpiperazine derivatives have potential applications in other therapeutic fields, suggesting the need for diversified research and application of this molecular template (Maia et al., 2012).

Safety and Hazards

2-Phenethylpiperazine is classified as an irritant . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing the dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Target of Action

2-Phenethylpiperazine is a derivative of piperazine . Piperazine is known to be a GABA receptor agonist . The GABA receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system .

Mode of Action

Piperazine, and by extension 2-Phenethylpiperazine, binds directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This mechanism is primarily used in anthelmintic agents for the treatment of roundworm and pinworm .

Biochemical Pathways

Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Pharmacokinetics

It’s known that piperazine, a structurally similar compound, is partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .

Result of Action

Based on its structural similarity to piperazine, it can be inferred that it may cause flaccid paralysis in parasites, leading to their expulsion from the host body .

Action Environment

Environmental factors can influence the action, efficacy, and stability of many compounds . It’s plausible that factors such as pH, temperature, and the presence of other compounds could potentially influence its stability and efficacy.

properties

IUPAC Name |

2-(2-phenylethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-2-4-11(5-3-1)6-7-12-10-13-8-9-14-12/h1-5,12-14H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRTXUSHWBSBIAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610710 | |

| Record name | 2-(2-Phenylethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenethylpiperazine | |

CAS RN |

91907-37-8 | |

| Record name | 2-(2-Phenylethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

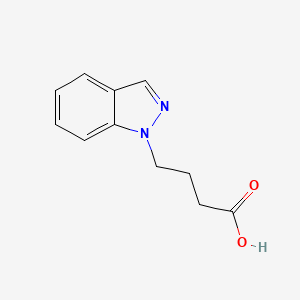

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321191.png)

![5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321192.png)

![5-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B1321199.png)

![tert-Butyl 4-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1321217.png)